molecular formula C7H15ClN2O B15092119 (NE)-N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride

(NE)-N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride

Cat. No.: B15092119
M. Wt: 178.66 g/mol
InChI Key: TYHIWTMODLXOMO-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-(1-Ethylpiperidin-3-ylidene)hydroxylamine; hydrochloride is a hydroxylamine derivative characterized by a piperidine ring substituted with an ethyl group and a hydroxylamine moiety. This compound is structurally distinct due to the presence of a conjugated imine (Schiff base) system within the piperidine framework, which may enhance its reactivity in redox or coordination chemistry.

Hydroxylamine derivatives are widely used in organic synthesis (e.g., oxime formation ), polymer chemistry (e.g., crosslinking agents ), and environmental remediation (e.g., nitrate reduction ). The ethylpiperidine substituent in the target compound likely modifies its solubility, stability, and reactivity compared to simpler hydroxylamine salts.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(NE)-N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-7(6-9)8-10;/h10H,2-6H2,1H3;1H/b8-7+;

InChI Key

TYHIWTMODLXOMO-USRGLUTNSA-N

Isomeric SMILES

CCN1CCC/C(=N\O)/C1.Cl

Canonical SMILES

CCN1CCCC(=NO)C1.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Differences :

  • Conjugation in the imine system may stabilize radical intermediates, as seen in N,N-dialkylhydroxylamine oxidation to nitroxides .

Piperidine Derivatives

Compound Key Features Applications Reference
(1-Cyclopentyl-4-piperidinyl)-N-(3-pyridinylmethyl)methanamine triHCl Piperidine core with cyclopentyl and pyridyl groups; high molecular complexity Likely pharmaceutical or ligand use
((E)-4-Phenyl-but-3-enyl)-piperidin-3-ylMethyl-amine HCl Piperidine with aryl and alkenyl substituents Not specified; possible drug candidate

Comparison with Target Compound :

  • The target compound’s hydroxylamine moiety differentiates it from purely amine-functionalized piperidines, enabling unique redox or coordination properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.